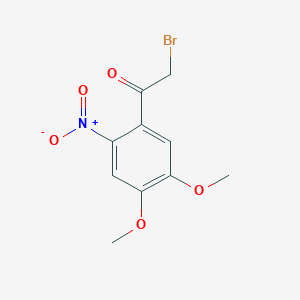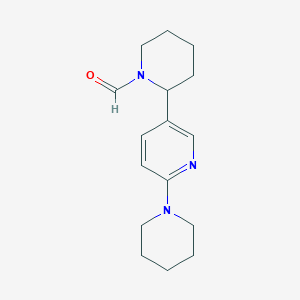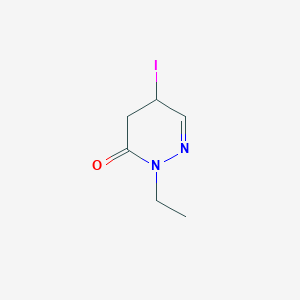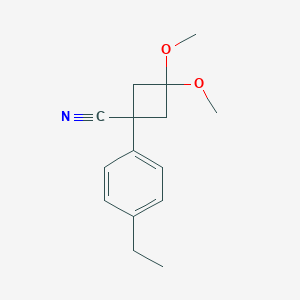
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile is an organic compound with a unique structure that includes a cyclobutane ring substituted with an ethylphenyl group and two methoxy groups
Méthodes De Préparation
The synthesis of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-ethylphenyl derivatives.
Cyclobutane Formation: The cyclobutane ring is formed through a cycloaddition reaction.
Nitrile Introduction: The nitrile group is introduced through a cyanation reaction using reagents such as sodium cyanide or potassium cyanide under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability.
Analyse Des Réactions Chimiques
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or sodium ethoxide.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials, including polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with proteins involved in DNA replication and repair.
Comparaison Avec Des Composés Similaires
1-(4-Ethylphenyl)-3,3-dimethoxycyclobutanecarbonitrile can be compared with other similar compounds, such as:
4-Ethylacetophenone: This compound has a similar ethylphenyl group but lacks the cyclobutane ring and methoxy groups.
1-(4-Ethylphenyl)ethanone: Similar to 4-ethylacetophenone but with different functional groups.
4-Ethylphenylacetonitrile: Contains the ethylphenyl group and nitrile group but lacks the cyclobutane ring and methoxy groups.
The uniqueness of this compound lies in its combination of functional groups and ring structure, which confer specific chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C15H19NO2 |
|---|---|
Poids moléculaire |
245.32 g/mol |
Nom IUPAC |
1-(4-ethylphenyl)-3,3-dimethoxycyclobutane-1-carbonitrile |
InChI |
InChI=1S/C15H19NO2/c1-4-12-5-7-13(8-6-12)14(11-16)9-15(10-14,17-2)18-3/h5-8H,4,9-10H2,1-3H3 |
Clé InChI |
QIKQFOAIJJJBKE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2(CC(C2)(OC)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



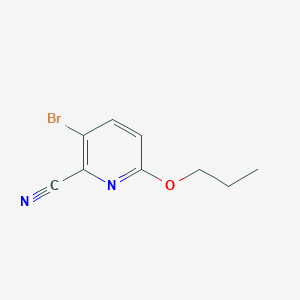
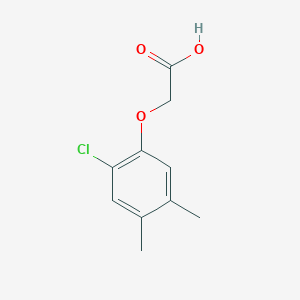
![2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B13014893.png)
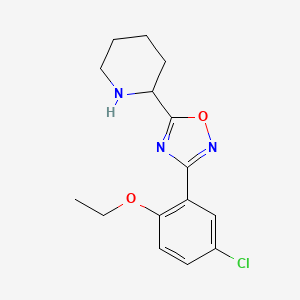


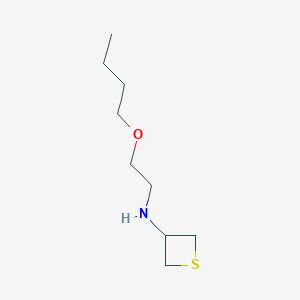

![2-{[3-(Diethylamino)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13014917.png)
![(S)-7-Azaspiro[3.5]nonan-1-amine](/img/structure/B13014937.png)
